An In-depth Technical Guide to the Chemical Properties of 1H-Indole-3-acetonitrile, 2-bromo-
An In-depth Technical Guide to the Chemical Properties of 1H-Indole-3-acetonitrile, 2-bromo-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds. Bromo-substituted indoles, in particular, serve as versatile intermediates for the synthesis of complex molecules through various cross-coupling reactions. 1H-Indole-3-acetonitrile and its halogenated analogues are of significant interest due to their potential as precursors to tryptamines and other pharmacologically relevant scaffolds. This document focuses on the chemical properties of 1H-Indole-3-acetonitrile, 2-bromo-, while drawing comparisons to its better-characterized isomers.
Physicochemical Properties
While specific quantitative data for 2-bromo-1H-indole-3-acetonitrile is unavailable, its properties can be inferred from the general characteristics of bromoindoles and by comparison with its isomers.
Comparative Data of Bromo-1H-indole-3-acetonitrile Isomers
| Property | 2-bromo-1H-indole-3-acetonitrile (Inferred) | 4-bromo-1H-indole-3-acetonitrile | 5-bromo-1H-indole-3-acetonitrile |
| CAS Number | 53975-33-0 | 89245-35-2 | 774-14-1 |
| Molecular Formula | C₁₀H₇BrN₂ | C₁₀H₇BrN₂ | C₁₀H₇BrN₂ |
| Molecular Weight | 235.08 g/mol | 235.08 g/mol | 235.08 g/mol [1] |
| Appearance | Likely a solid | Solid | Mauve solid[2], Solid[3] |
| Melting Point | Not available | Not available | 105-106 °C[2], 105.9 °C[4][5] |
| Boiling Point | Not available | Not available | 427.5±30.0 °C (Predicted)[4][5] |
| Solubility | Expected to be soluble in organic solvents like DMSO and acetone. | Soluble in organic solvents. | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetone.[3] |
| pKa | Not available | Not available | 15.35±0.30 (Predicted)[5] |
Synthesis and Reactivity
The synthesis of 2-bromoindoles can be challenging due to the preferential electrophilic substitution at the C3 position of the indole ring. However, several methods have been developed to achieve 2-bromination.
Potential Synthetic Pathways for 2-bromo-1H-indole-3-acetonitrile
Direct bromination of 1H-indole-3-acetonitrile would likely lead to substitution at other positions. Therefore, a multi-step synthesis is anticipated. A plausible approach involves the protection of the indole nitrogen, followed by lithiation at the C2 position and subsequent quenching with a bromine source.
Caption: General synthetic workflow for 2-bromoindoles.
Experimental Protocol: Synthesis of 5-bromo-1H-indole-3-acetonitrile
A documented method for the synthesis of the 5-bromo isomer involves the reaction of (5-bromo-1H-indol-3-ylmethyl)-dimethyl-amine with iodomethane, followed by treatment with trimethylsilyl cyanide and tetrabutylammonium fluoride.[2]
Step 1: Quaternization of the Amine To an ice-cooled suspension of (5-bromo-1H-indol-3-ylmethyl)-dimethyl-amine (11.2 g, 44.1 mmol) in benzene (145 mL), iodomethane (8.2 mL, 130 mmol) is added. The reaction mixture is stirred overnight at room temperature and then concentrated.[2]
Step 2: Cyanation The residue from Step 1 is dissolved in THF (210 mL). Trimethylsilyl cyanide (11.7 mL, 87.7 mmol) and tetrabutylammonium fluoride (140 mL of a 1.0 M solution in THF, 140 mmol) are added. The mixture is stirred for 2.5 hours at room temperature, after which water (12 mL) is added. The mixture is partially concentrated, and the residue is partitioned between ethyl acetate and water. The organic phase is washed with water and brine, dried over anhydrous magnesium sulfate, and evaporated to dryness.[2]
Purification: The crude product is purified by flash chromatography using 15-35% ethyl acetate in hexane as the eluant to afford (5-bromo-1H-indol-3-yl)-acetonitrile as a mauve solid (5.30 g, 51% yield).[2]
Reactivity of 2-bromo-1H-indole-3-acetonitrile
The bromine atom at the C2 position is expected to be a versatile handle for various chemical transformations, particularly palladium-catalyzed cross-coupling reactions.
Caption: Expected reactivity of 2-bromo-1H-indole-3-acetonitrile.
Biological Activity and Signaling Pathways
While no specific biological activities have been reported for 1H-Indole-3-acetonitrile, 2-bromo-, the indole nucleus is a well-established pharmacophore. The introduction of a bromine atom can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Bromoindole derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
The acetonitrile moiety at the C3 position is a common precursor for the synthesis of tryptamines, which are known to interact with various receptors in the central nervous system, particularly serotonin (5-HT) receptors. Therefore, 2-bromo-1H-indole-3-acetonitrile could serve as a valuable intermediate in the development of novel psychoactive compounds or other CNS-active agents.
Due to the lack of specific studies on this compound, no signaling pathways can be definitively described. However, its potential conversion to tryptamine derivatives suggests a possible interaction with serotonergic pathways.
Caption: Potential drug development logical workflow.
Conclusion
1H-Indole-3-acetonitrile, 2-bromo- is a molecule with significant potential as a synthetic intermediate in drug discovery and development. Although direct experimental data on its chemical and biological properties are scarce, its reactivity can be reliably inferred from the well-established chemistry of 2-bromoindoles. The versatility of the bromine substituent in cross-coupling reactions, combined with the potential for the indole-3-acetonitrile scaffold to be converted into biologically active tryptamines, makes this compound a person of interest for further investigation by researchers and scientists in the field. The comparative data provided for its 4-bromo and 5-bromo isomers offer a valuable reference point for predicting its behavior and for designing future synthetic and biological studies.
References
- 1. 2-(5-bromo-1H-indol-3-yl)acetonitrile | C10H7BrN2 | CID 13805944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromoindole-3-acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 5-Bromoindole-3-acetonitrile CAS#: 774-14-1 [amp.chemicalbook.com]
- 5. 5-Bromoindole-3-acetonitrile | 774-14-1 [chemicalbook.com]
